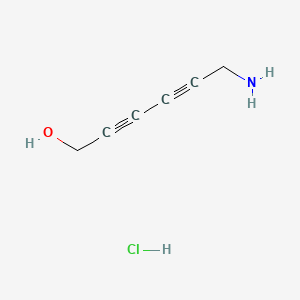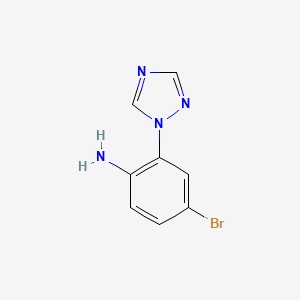
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride: is a chemical compound with a unique structure that includes both amino and dimethylamino functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
3-dimethylamino-1-propanol: This compound shares a similar structure but lacks the amino group.
3-(dimethylamino)-1-propylamine: This compound has a similar backbone but different functional groups.
Uniqueness: The presence of both amino and dimethylamino groups in (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological molecules compared to its similar counterparts.
Eigenschaften
Molekularformel |
C5H16Cl2N2O |
|---|---|
Molekulargewicht |
191.10 g/mol |
IUPAC-Name |
(2S)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1 |
InChI-Schlüssel |
RQTDEGVDSGYTLY-XRIGFGBMSA-N |
Isomerische SMILES |
CN(C)[C@@H](CN)CO.Cl.Cl |
Kanonische SMILES |
CN(C)C(CN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


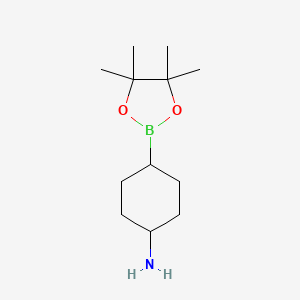
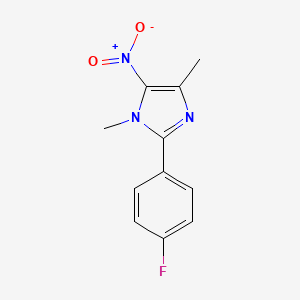
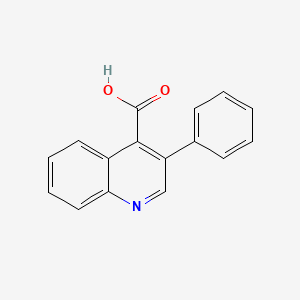
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
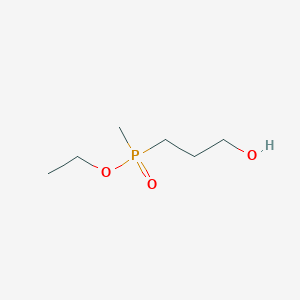

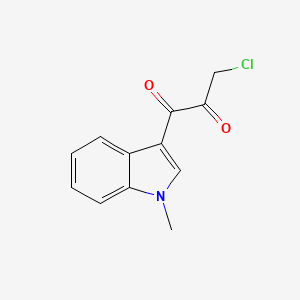
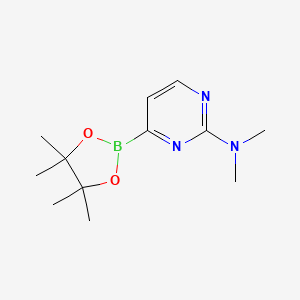
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
